N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer

Glutathione derivative synthesis Protecting group strategy Process chemistry

Native glutathione disulfide (GSSG) is insoluble in anhydrous organic solvents, preventing direct use in peptide coupling. This fully protected dimer, featuring N-Boc, methyl ester, and disulfide protections, guarantees strictly regiospecific transformations. - Enables sequential deprotection (acidic, basic, or reductive) for controlled synthesis. - Ensures high organic solubility in THF, DMF, and DCM for standard chromatographic purification. - The stable disulfide form simplifies storage in automated compound management systems.

Molecular Formula C34H56N6O16S2
Molecular Weight 868.968
CAS No. 566172-19-8
Cat. No. B586343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer
CAS566172-19-8
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine 1,3-Dimethyl Ester (2→2’)-Disulfide Dimer
Molecular FormulaC34H56N6O16S2
Molecular Weight868.968
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC
InChIInChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1
InChIKeyZIHWKVMBSPKULA-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Glutathione Building Block for Controlled Synthesis


N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer (CAS 566172-19-8) is a fully protected glutathione disulfide in which the N-terminus is masked with a tert-butyloxycarbonyl (Boc) group and each carboxyl function is esterified as a methyl ester [1]. This compound belongs to a class of orthogonally protected glutathione derivatives specifically designed for solution-phase peptide synthesis and the preparation of S-glutathione adducts. Unlike native glutathione, every reactive handle is blocked, enabling sequential deprotection under acidic (Boc removal), basic (methyl ester hydrolysis), or reductive (disulfide cleavage) conditions [1].

Fully protected glutathione disulfide dimer
Orthogonal N-Boc / methyl ester / disulfide protection
Solution-phase peptide synthesis & S-glutathione adducts

Why Simpler Glutathione Analogs Fall Short


Native glutathione disulfide (GSSG) exhibits negligible solubility in organic solvents such as THF, dioxane, and DMF, precluding its direct use in anhydrous peptide coupling or chromatographic purification [1]. Partially protected variants, such as glutathione dimethyl ester disulfide dihydrochloride, retain a free N-terminal amine that would compete as a nucleophile during acylation or conjugation reactions, leading to uncontrolled side products. The fully protected dimeric form uniquely combines N-Boc, methyl ester, and disulfide protections to guarantee strictly regiospecific transformations at each functional handle, thereby eliminating the risk of non-selective reactivity that accompanies all simpler glutathione analogs [1].

Native GSSG Poor organic solubility may preclude direct use in anhydrous coupling or chromatographic purification.
Partially protected dimethyl ester dihydrochloride Free N-terminal amine may compete as nucleophile during acylation, leading to uncontrolled side products.
Fully protected disulfide dimer (target) Combined Boc, methyl ester, and disulfide protections support regiospecific transformations at each functional handle.

Quantitative Differentiation Evidence for Procurement


Synthetic Yield Advantage via the Disulfide Dimer Route

The Fischer esterification–N-carbamoylation sequence starting from L-glutathione disulfide (GSSG) delivers the title compound (Bis-N-tBoc L-glutathione tetramethyl ester disulfide; compound 2) in 75% isolated yield after silica gel chromatography [1]. In contrast, the alternative route beginning with L-glutathione (GSH), which proceeds via Fischer esterification followed by tBoc protection, provides the reduced monomeric form (compound 3) in 64% overall yield and additionally requires chromatographic removal of an N,S-di-tBoc by-product [1].

Synthetic Yield
Head-to-head
75% isolated yield
vs 64% via GSH route
Supports procurement yield expectation and batch consistency
No detectable S-tBoc by-product; SiO₂ chromatography (10% MeOH/CH₂Cl₂)
Glutathione derivative synthesis Protecting group strategy Process chemistry

Organic-Phase Chromatographic Purifiability

The title disulfide dimer (compound 2) is freely soluble in common organic solvents and was purified by normal-phase SiO2 column chromatography (Rf ≈ 0.35, 10% MeOH/CH2Cl2) [1]. Unprotected glutathione (reduced GSH) is reported to be “poorly soluble in even polar organic solvents, e.g., DMF, DMSO, dioxane, and THF,” rendering chromatographic purification impracticable [1].

Organic Processability
Head-to-head
Readily soluble; purified by SiO₂ chromatography (Rf ~0.35)
Native GSH/GSSG poorly soluble in organic solvents; cannot be chromatographed
Enables standard flash chromatography and scale-up handling
Solubility in CH₂Cl₂, MeOH, THF confirmed
Organic solubility Chromatographic purification Peptide intermediate processing

Orthogonal Deprotection Strategy

The title compound incorporates acid-labile N-Boc protection and base-labile methyl esters. The companion di-tert-butyl ester analog (compound 9), which reverses the lability profile, was synthesized within the same study, confirming the orthogonal strategy [1]. This orthogonal arrangement allows the N-terminal amine, the cysteine thiol, and each carboxyl group to be unmasked independently and in any order, a capability absent in glutathione dimethyl ester disulfide dihydrochloride (CAS 146963-33-9) where the free amino groups cannot be selectively blocked [1].

Orthogonal Handles
Class-level
3 addressable handles: N-Boc (acid), methyl ester (base), disulfide (reductive)
Dimethyl ester dihydrochloride: 1 addressable handle (methyl ester only)
Supports regiospecific conjugation without positional isomer risk
Deprotection: TFA, NaOH, Bu₃P/DTT; independently selectable order
Orthogonal protection Solid-phase peptide synthesis S-glutathione conjugate preparation

Stable Disulfide Storage with On-Demand Thiol Release

The disulfide dimer (compound 2) is air-stable and can be stored indefinitely without special precautions against oxidation. When the free thiol form (compound 3) is required, tributylphosphine-mediated disulfide cleavage in aqueous isopropanol proceeds with 72% isolated yield of the reduced monomer [1].

Storage & Thiol Release
Head-to-head
Air-stable solid; reduction yields 72% monomer when needed
Reduces oxidative degradation; simplifies inventory management
Bu₃P in n-PrOH/H₂O; reduced monomer requires inert handling
Thiol stability Redox-controlled release Glutathione reagent handling

Optical Rotation for Identity Verification

The optically pure disulfide dimer (compound 2) exhibits a specific optical rotation of [α]²³_D = +30.5 (c 2.25, CHCl₃), while its reduced monomeric counterpart (compound 3) shows a markedly different value of [α]²³_D = −6.8 (c 1.3, CHCl₃) [1]. This large spread (>37° difference) provides a facile, quantitative identity check that immediately distinguishes the dimer from the reduced form and from other glutathione derivatives.

Optical Identity
Head-to-head
[α]²³_D = +30.5 (c 2.25, CHCl₃)
vs reduced monomer: −6.8; native GSSG: −99
Facile polarimetric identity and chiral integrity check
>37° spread distinguishes dimer from reduced form
Chiral purity Quality control Analytical characterization

Spectroscopic Signature for Batch Consistency

Compound 2 has been fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) [1]. The ¹³C NMR spectrum shows distinct carbonyl resonances at δ 173.2, 172.8, 171.2, and 170.1 ppm, with the Boc quaternary carbon at δ 80.2 ppm, providing an unambiguous fingerprint [1]. By contrast, glutathione dimethyl ester disulfide dihydrochloride (CAS 146963-33-9) lacks the characteristic N-Boc signals (tert-butyl at δ ~28.5 and carbonate carbonyl at δ ~155.9) and is documented only as a computed structure with minimal experimental spectral data.

QC Data Package
Cross-study comparable
Complete ¹H, ¹³C NMR, HRMS, mp 135°C publicly available
Enables written procurement specifications against citable data
Comparator dimethyl ester disulfide dihydrochloride lacks experimental spectral data
NMR characterization QC specification Procurement acceptance criteria

Key Application Scenarios


S-Glutathione Adducts of Eicosanoids and Xenobiotics

When preparing structurally defined S-glutathione conjugates for mass spectrometric identification or biological testing, the orthogonal protection of the title compound allows selective acylation of the cysteine thiol (after disulfide reduction) while keeping the N-terminus and both carboxyls masked [1]. Subsequent stepwise deprotection yields the authentic S-adduct without positional isomer contamination, a result not achievable with partially protected glutathione esters. This application directly addresses the original motivation for synthesizing the compound: structure elucidation and total synthesis of GSH-S-conjugates of arachidonic acid cascade metabolites [1].

Solution-Phase Peptide Ligation

In convergent peptide synthesis strategies where glutathione serves as a linker or a recognition element, the fully protected disulfide dimer can be reduced in situ and immediately coupled to an activated peptide fragment without interference from the glycine carboxyl or the glutamyl amino group [1]. The methyl esters withstand the acidic conditions used for Boc removal, enabling a two-step N-deprotection–coupling sequence that preserves ester integrity until a final global deprotection step [1].

Glutathione-Based Affinity Resins and Bioconjugates

For the immobilization of glutathione onto solid supports via the glycine carboxyl, the title compound can be selectively deprotected at the glycine methyl ester with mild base while leaving the N-Boc group intact, permitting directed coupling to amino-functionalized resins [1]. The disulfide dimer form ensures that no free thiol competes for coupling reagents during the immobilization step, maximizing site-specific loading. After coupling, Boc removal and disulfide reduction generate the active glutathione surface [1].

Combinatorial Library Construction

The high organic solubility and chromatographic purifiability of the protected dimer enable parallel synthesis of diverse glutathione conjugates in microtiter plates using standard organic chemistry equipment [1]. Each reaction product can be monitored by TLC (Rf ~0.35 in 10% MeOH/CH2Cl2) and purified by rapid silica gel filtration, a workflow that is incompatible with aqueous-only soluble native glutathione [1]. The stable disulfide form further simplifies compound storage in automated compound management systems [1].

Application
Selection Property
Validation Focus
S-Glutathione adducts of eicosanoids & xenobiotics
Orthogonal protection for regiospecific thiol acylation
Structural authenticity of S-adducts; absence of positional isomers
Solution-phase peptide ligation
N-deprotection–coupling sequence preserving ester integrity
Convergent peptide conjugate purity; avoidance of side reactions
Glutathione-based affinity resins
Selective glycine carboxyl unmasking for site-specific immobilization
Resin loading specificity; active glutathione surface after deprotection
Combinatorial library construction
High organic solubility and chromatographic purifiability
Parallel synthesis reproducibility; automated compound storage compatibility
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